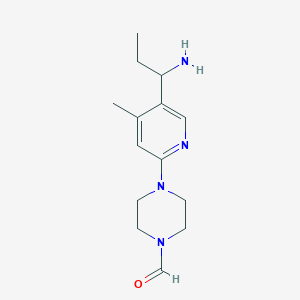
(3S)-3-(1-(Boc-amino)ethyl)-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal. The compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a carbamate functional group.
Preparation Methods
The synthesis of tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate typically involves the reaction of (S)-pyrrolidin-3-yl ethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The product is then purified by standard techniques such as recrystallization or chromatography .
Industrial production methods for tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like palladium for cross-coupling reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound under various conditions. The carbamate group can be cleaved under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate can be compared with other carbamate compounds such as:
tert-Butyl carbamate: Similar in structure but lacks the pyrrolidine ring, making it less sterically hindered.
N-Boc protected amines: These compounds also use the Boc group for protection but may have different amine substrates.
Carbamic acid tert-butyl ester: Another similar compound with a different amine component.
The uniqueness of tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate lies in its specific structure, which combines the steric protection of the tert-butyl group with the reactivity of the pyrrolidine ring, making it a versatile protecting group in organic synthesis.
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[1-[(3S)-pyrrolidin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-8(9-5-6-12-7-9)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8?,9-/m0/s1 |
InChI Key |
HJUZGKGDCUOVML-GKAPJAKFSA-N |
Isomeric SMILES |
CC([C@H]1CCNC1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1CCNC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B11802252.png)

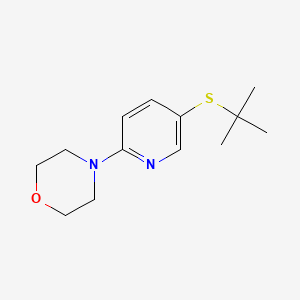




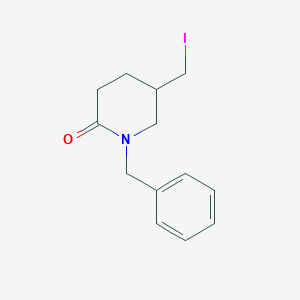
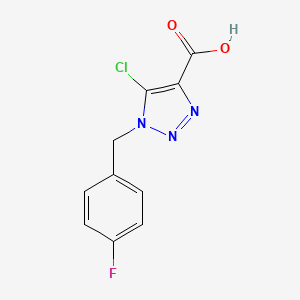
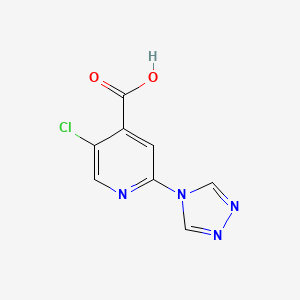
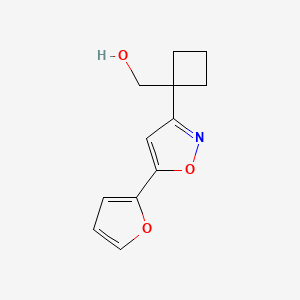
![1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone](/img/structure/B11802316.png)

